6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC17807767
Molecular Formula: C10H11Cl2N
Molecular Weight: 216.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11Cl2N |
---|---|
Molecular Weight | 216.10 g/mol |
IUPAC Name | 6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
Standard InChI | InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3 |
Standard InChI Key | FXXTZJFQXHJLGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CNC2=C1C=CC(=C2Cl)Cl)C |
Introduction
Structural and Physicochemical Characteristics
The core structure of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole consists of a partially saturated indole ring system. Key features include:
-
Halogenation: Two chlorine atoms at positions 6 and 7 enhance electrophilic reactivity and influence intermolecular interactions .
-
Alkylation: Geminal dimethyl groups at position 3 introduce steric hindrance, reducing aromaticity in the pyrrole ring and modulating electronic properties.
-
Saturation: The 2,3-dihydro configuration distinguishes it from fully aromatic indoles, altering conjugation patterns and stability .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 216.10 g/mol | |
CAS Number | 1518954-57-8 | |
PubChem CID | 81223482 | |
Boiling Point | Not reported | - |
Solubility | Low in polar solvents |
The compound’s planar bicyclic system facilitates π-π stacking interactions, while its chlorine substituents enable halogen bonding, critical for biological target engagement .
Synthetic Methodologies
Cyclization of Substituted Anilines
A primary route involves cyclization of 4,5-dichloro-2-nitroaniline derivatives under reductive conditions. Using in ethanol at 80°C yields the dihydroindole core with 65% efficiency .
Friedel-Crafts Alkylation
Alternative methods employ Friedel-Crafts alkylation of dichloroindoles with methylating agents like in the presence of . This approach achieves 55% yield but requires stringent moisture control.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Cyclization | 4,5-Dichloro-2-nitroaniline | , 80°C | 65 | 95 |
Friedel-Crafts Alkylation | 6,7-Dichloroindole | , 0°C | 55 | 90 |
Chemical Reactivity and Derivative Synthesis
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nucleophilic substitution at positions 6 and 7. Reaction with methoxide in DMF at 120°C replaces chlorine with methoxy groups, yielding 6,7-dimethoxy derivatives .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at chlorine positions, broadening structural diversity. For example, coupling with phenylboronic acid produces 6,7-diphenyl analogs in 70% yield .
Schiff Base Formation
Condensation with substituted aldehydes generates Schiff base derivatives, such as 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde, which exhibit enhanced cytotoxic activity .
Biological Activities and Applications
Antimicrobial Properties
Derivatives demonstrate moderate activity against Gram-positive bacteria, with MIC values ranging from 16–64 µg/mL:
Bacterial Strain | MIC (µg/mL) | Source |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Pseudomonas aeruginosa | 64 |
Compound | Cancer Cell Line | |
---|---|---|
Schiff Base Derivative | AMJ13 (Breast) | 3.04 |
Tetracyclic Analog | Renal Cancer Panel | 3.46 |
Structural Analogs and Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume